Cas no 1060176-15-9 (3,4-dichloro-N-(thiophen-3-yl)methylbenzamide)

3,4-dichloro-N-(thiophen-3-yl)methylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3,4-dichloro-N-(thiophen-3-yl)methylbenzamide
- F5103-0052
- 3,4-dichloro-N-(thiophen-3-ylmethyl)benzamide
- 1060176-15-9
- AKOS024498444
- VU0635832-1
- 3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide
-
- インチ: 1S/C12H9Cl2NOS/c13-10-2-1-9(5-11(10)14)12(16)15-6-8-3-4-17-7-8/h1-5,7H,6H2,(H,15,16)
- InChIKey: IACHBADRIHAKHF-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C(NCC1=CSC=C1)=O)Cl
計算された属性
- せいみつぶんしりょう: 284.9781905g/mol
- どういたいしつりょう: 284.9781905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 57.3Ų
3,4-dichloro-N-(thiophen-3-yl)methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5103-0052-1mg |
3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide |
1060176-15-9 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5103-0052-4mg |
3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide |
1060176-15-9 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5103-0052-2μmol |
3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide |
1060176-15-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5103-0052-5μmol |
3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide |
1060176-15-9 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5103-0052-10μmol |
3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide |
1060176-15-9 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5103-0052-20mg |
3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide |
1060176-15-9 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5103-0052-30mg |
3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide |
1060176-15-9 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5103-0052-20μmol |
3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide |
1060176-15-9 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5103-0052-75mg |
3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide |
1060176-15-9 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5103-0052-10mg |
3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide |
1060176-15-9 | 10mg |
$79.0 | 2023-09-10 |
3,4-dichloro-N-(thiophen-3-yl)methylbenzamide 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
3,4-dichloro-N-(thiophen-3-yl)methylbenzamideに関する追加情報
3,4-Dichloro-N-(Thiophen-3-Yl)Methylbenzamide (CAS No. 1060176-15-9)
The compound 3,4-dichloro-N-(thiophen-3-yl)methylbenzamide (CAS No. 1060176-15-9) is a synthetic organic compound with a unique structure that combines a benzamide moiety with a thiophene ring. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. The molecule consists of a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, a methyl group attached to the nitrogen of the amide functional group, and a thiophene ring connected via an N-methyl linkage.
Recent studies have highlighted the importance of thiophene-containing compounds in modern chemistry. Thiophene, a five-membered aromatic heterocycle containing one sulfur atom, is known for its stability and electronic properties. In the case of 3,4-dichloro-N-(thiophen-3-yl)methylbenzamide, the thiophene ring plays a crucial role in modulating the electronic properties of the molecule. The presence of two chlorine atoms on the benzene ring further enhances the compound's reactivity and selectivity in various chemical reactions.
One of the most promising applications of this compound lies in its potential use as a building block for drug development. The combination of an amide group and a thiophene ring makes it an attractive candidate for designing bioactive molecules. Recent research has focused on its ability to act as a ligand in metalloenzyme inhibition studies, where it has shown moderate inhibitory activity against certain enzymes. This suggests that 3,4-dichloro-N-(thiophen-3-yl)methylbenzamide could be further optimized to develop potent therapeutic agents.
In addition to its biological applications, this compound has also been explored for its role in materials science. The unique electronic properties of thiophene-containing compounds make them ideal candidates for use in organic electronics. For instance, 3,4-dichloro-N-(thiophen-3-yl)methylbenzamide has been investigated as a component in organic field-effect transistors (OFETs). Initial studies have shown that it exhibits moderate charge transport properties, which could be improved through structural modifications.
The synthesis of 3,4-dichloro-N-(thiophen-3-yl)methylbenzamide involves a multi-step process that typically begins with the preparation of the benzamide derivative. The introduction of chlorine atoms at the 3 and 4 positions is achieved through electrophilic substitution reactions using appropriate chlorinating agents. Subsequent coupling reactions are then employed to attach the thiophene ring to the nitrogen atom of the amide group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound.
From an environmental perspective, understanding the degradation pathways and ecological impact of 3,4-dichloro-N-(thiophen-3-yl)methylbenzamide is crucial for its safe application. Studies have shown that under aerobic conditions, this compound undergoes biodegradation through microbial action. However, further research is needed to assess its long-term persistence in different environmental matrices and its potential toxicity to aquatic organisms.
In conclusion, 3,4-dichloro-N-(thiophen-3-yl)methylbenzamide (CAS No. 1060176-15-9) is a versatile compound with significant potential across multiple disciplines. Its unique structure combines functional groups that offer diverse reactivity and applicability. As research continues to uncover new insights into its properties and uses, this compound is likely to play an increasingly important role in both academic and industrial settings.
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